8-Chloro-7-methylquinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-7-methylquinolin-3-ol is a quinoline derivative characterized by the presence of a chlorine atom at the 8th position and a methyl group at the 7th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-methylquinolin-3-ol typically involves the chlorination and methylation of quinoline derivatives. One common method includes the reaction of 2-methyl-3-chloroaniline with acrolein in the presence of a dehydrogenation reagent and an organic solvent . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-7-methylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
Scientific Research Applications
8-Chloro-7-methylquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-7-methylquinolin-3-ol varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to prevent replication . The molecular targets and pathways involved often include DNA gyrase and topoisomerase, which are crucial for DNA synthesis and cell division .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
7-Chloroquinoline: Another quinoline derivative with significant antimalarial activity.
8-Nitroquinoline: Explored for its potential use in cancer therapy due to its ability to induce oxidative stress in cancer cells.
Uniqueness: 8-Chloro-7-methylquinolin-3-ol stands out due to its unique combination of chlorine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for developing new therapeutic agents and industrial chemicals .
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
8-chloro-7-methylquinolin-3-ol |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-3-7-4-8(13)5-12-10(7)9(6)11/h2-5,13H,1H3 |
InChI Key |
MWHXIPXGCGLMTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=C(C=C2C=C1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.